1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-
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Overview
Description
1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]- is a complex organic compound with a unique structure that combines elements of carbazole and imidazole
Preparation Methods
The synthesis of 1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]- can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses 1-butyl-3-methylimidazolium tetrafluoroborate as a catalyst in methanol . This method is favored for its operational simplicity and high yields. Another method involves the Bischler synthesis, which condenses α-halocyclohexanones with aromatic amines . Industrial production often employs microwave-assisted synthesis or continuous flow microreactors to enhance efficiency and yield .
Chemical Reactions Analysis
1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced carbazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The carbazole moiety can intercalate into DNA, affecting gene expression and cellular processes. These interactions make the compound a versatile tool for studying and modulating biological systems .
Comparison with Similar Compounds
1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]- can be compared with other similar compounds, such as:
1H-Carbazole, 2,3,4,9-tetrahydro-: This compound lacks the ethanol and imidazole groups, making it less versatile in terms of chemical reactivity and biological activity.
1,2,3,4-Tetrahydrocarbazole:
1H-Indole, 2,3-(1,4-butanediyl)-: This compound has a different ring structure, affecting its chemical properties and reactivity.
The unique combination of carbazole and imidazole in 1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]- makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H23N3OS |
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Molecular Weight |
341.5 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)sulfanyl-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C19H23N3OS/c1-21-11-10-20-19(21)24-13-14(23)12-22-17-8-4-2-6-15(17)16-7-3-5-9-18(16)22/h2,4,6,8,10-11,14,23H,3,5,7,9,12-13H2,1H3 |
InChI Key |
PJYXCQZUQIMUQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(CN2C3=C(CCCC3)C4=CC=CC=C42)O |
Origin of Product |
United States |
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